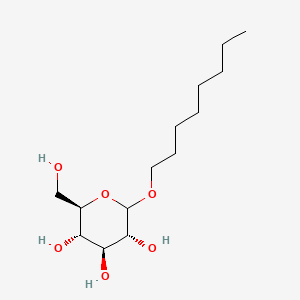
2-Butylamino-5-nitropyridine
Descripción general
Descripción
2-Butylamino-5-nitropyridine is an organic compound with the molecular weight of 195.22 . It is also known by its IUPAC name N-butyl-5-nitro-2-pyridinamine .
Synthesis Analysis
The synthesis of 2-Butylamino-5-nitropyridine involves reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt in which substitution of the sulfonate group by oxygen, nitrogen, and halogen nucleophiles has been attempted . The reaction yields 2-butylamino-5-nitropyridine with a high regioselectivity .Molecular Structure Analysis
The molecular structure of 2-Butylamino-5-nitropyridine is represented by the InChI code1S/C9H13N3O2/c1-2-3-6-10-9-5-4-8 (7-11-9)12 (13)14/h4-5,7H,2-3,6H2,1H3, (H,10,11) . Chemical Reactions Analysis
The reaction mechanism of 2-Butylamino-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .. The safety data sheet indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Research on derivatives similar to 2-Butylamino-5-nitropyridine, such as 2-Cyclooctylamino-5-nitropyridine (COANP), reveals their significance in nonlinear optics. COANP, for example, is recognized for its orthogonal symmetry and efficient nonlinear optical properties, making it suitable for applications like phase matching in optical systems. The studies highlight the crystal's ability to convert frequencies efficiently due to its high nonlinear optical susceptibilities (Giinter et al., 1987).
Excited-State Proton Transfer
The crystal structure and spectroscopic behaviors of 2-butylamino-6-methyl-4-nitropyridine N-oxide (2B6M) have been extensively studied. These investigations reveal the compound's capacity for excited-state proton transfer (ESPT), especially in polar solvents. The presence of both protonable and deprotonable groups in its structure enables this ESPT, which is evidenced by significant shifts in emission spectra and dual-exponential fluorescence decay in polar solvents (Szemik-Hojniak et al., 2006).
Charge-Transfer Mediated Processes
Further studies into 2-butylamino-6-methyl-4-nitropyridine N-oxide have uncovered its unique photophysics, particularly its ability to undergo intramolecular proton transfer initiated by charge-transfer interactions. This behavior is observed in nonpolar solutions and leads to unusual fluorescence characteristics, indicating the compound's potential in understanding and manipulating charge-transfer mediated processes at a molecular level (de Klerk et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-butyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-3-6-10-9-5-4-8(7-11-9)12(13)14/h4-5,7H,2-3,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJQLCOKPDRRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343804 | |
| Record name | 2-Pyridinamine, N-butyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylamino-5-nitropyridine | |
CAS RN |
26820-54-2 | |
| Record name | N-Butyl-5-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26820-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, N-butyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![4-Hydroxy-5-[(phenylsulphonyl)amino]naphthalene-2,7-disulphonic acid](/img/structure/B1606456.png)